molecular formula C8H5BrClF4NO B6338811 4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline CAS No. 1301739-52-5

4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline

Cat. No.: B6338811
CAS No.: 1301739-52-5
M. Wt: 322.48 g/mol
InChI Key: LWCXRTNNELWNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline is an aromatic amine compound characterized by the presence of bromine, chlorine, fluorine, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 4-bromo-2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

    Etherification: The amino group is then reacted with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate to form the trifluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds or other complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as iron powder or tin chloride in acidic conditions.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced functional groups, such as amines or alcohols.

Scientific Research Applications

4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: Lacks the trifluoroethoxy and chloro groups, making it less versatile in certain applications.

    5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline: Lacks the bromine atom, which may affect its reactivity and applications.

    4-Bromo-5-(2-chloroethoxy)-2-fluoroaniline: Lacks the trifluoromethyl group, which can influence its chemical properties and biological activity.

Uniqueness

4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline is unique due to the presence of multiple halogen atoms and the trifluoroethoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF4NO/c9-3-1-4(11)5(15)2-6(3)16-8(13,14)7(10)12/h1-2,7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCXRTNNELWNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.